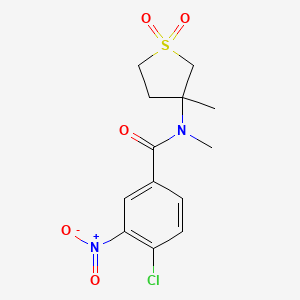

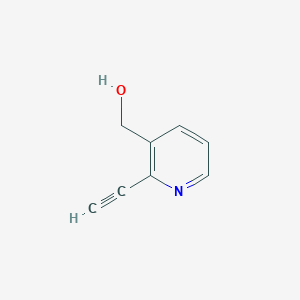

4-chloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide, also known as CMNTB, is a chemical compound used in scientific research for various purposes. This compound is an amide derivative of 3-nitro-4-chlorobenzoyl chloride, and it has been synthesized using various methods.

科学的研究の応用

Synthesis of Nitrobenzamide Derivatives

Radiosensitizing Efficiency and Cytotoxicity

Research on 4-nitroimidazoles substituted with chlorine, analogous to the chemical structure of interest, has shown significant radiosensitizing efficiency, particularly those substituted at the ortho position with chlorine. These compounds exhibited higher radiosensitizing effects than expected based on their reduction potential, although they also displayed considerable cytotoxicity, especially under aerobic conditions. This suggests their potential use in enhancing radiotherapy effectiveness while also indicating a need for careful consideration of their cytotoxic profiles (Wideł, Watras, Suwiński, & Salwińska, 1987).

Chemical Reactivity and Interaction with Blood-Thiols

The chemical reactivity of chloronitroimidazoles towards thiols and their suppression of natural protective compounds in cells have been studied, providing insights into their biological activity. Compounds showing low aerobic cytotoxicity, moderate radiosensitizing ability, and no reactivity towards thiols, such as 1-methyl-2-chloro-4-nitroimidazole, are considered potential candidates for further exploration in radiotherapy applications (Wideł et al., 1987).

Potential Chemotherapeutic Activity

A study on 4-iodo-3-nitrobenzamide, closely related to the queried compound, highlighted its potential chemotherapeutic activity. This prodrug was metabolically reduced to 4-iodo-3-nitrosobenzamide in tumor cells, leading to cell death. The study emphasized the importance of the metabolic reduction process and the potential of nitroso intermediates in inducing tumor apoptosis, suggesting a novel approach to cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

特性

IUPAC Name |

4-chloro-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O5S/c1-13(5-6-22(20,21)8-13)15(2)12(17)9-3-4-10(14)11(7-9)16(18)19/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIHVOLAYNQJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)

![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)